Cas no 885677-92-9 (Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-)

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- is a chiral amine compound characterized by its stereospecific (1R,2R) configuration and pyrrolidinyl substituent. This structure imparts distinct reactivity and selectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. The rigid cyclohexane backbone enhances stereochemical stability, while the pyrrolidinyl group contributes to its nucleophilic and chelating properties. Its enantiomeric purity is critical for producing optically active intermediates in drug development. The compound's well-defined stereochemistry ensures consistent performance in catalytic and synthetic processes, particularly where precise spatial orientation is required. Suitable for use under controlled conditions, it serves as a versatile building block in fine chemical and medicinal chemistry research.
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- structure
885677-92-9 structure
Product Name:Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-
CAS No:885677-92-9
MF:C10H20N2
MW:168.279202461243
CID:628531
PubChem ID:14350175
Update Time:2025-06-08

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-
    • (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanamine (ACI)
    • (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine
    • (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine
    • E77038
    • (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanamine
    • (1R,2R) 2-(1-pyrrolidinyl)-cyclohexanaMine
    • DTXSID90559259
    • Rel-(1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-amine
    • 26785-37-5
    • CS-0091955
    • (1R,2R)-2-pyrrolidin-1-ylcyclohexan-1-amine
    • AKOS006317172
    • 885677-92-9
    • MFCD09054931
    • SCHEMBL11472496
    • Inchi: 1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m1/s1
    • InChI Key: FLEFKPPJPOWCSZ-NXEZZACHSA-N
    • SMILES: N[C@@H]1CCCC[C@H]1N1CCCC1

Computed Properties

  • Exact Mass: 168.162648646g/mol
  • Monoisotopic Mass: 168.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 29.3Ų

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- Pricemore >>

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Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael-hemiacetalization reaction
Dajek, Maciej; Kowalczyk, Rafal; Boratynski, Przemyslaw J., Catalysis Science & Technology, 2018, 8(17), 4358-4363

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, rt
Reference
Highly efficient direct large-scale stoichiometric aldol reactions catalyzed by a new diamine salt in the presence of water
Huang, Jing; Chen, Guodong; Fu, Xiangkai; Li, Chao; Wu, Chuanlong; et al, Catalysis Science & Technology, 2012, 2(3), 547-553

Production Method 3

Reaction Conditions
Reference
Multifunctional Catalysts in the Asymmetric Mannich Reaction of Malononitrile with N-Phosphinoylimines: Coactivation by Halogen Bonding versus Hydrogen Bonding
Kriis, Kadri; Martonov, Harry; Miller, Annette; Erkman, Kristin; Jarving, Ivar; et al, Journal of Organic Chemistry, 2022, 87(11), 7422-7435

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Di-tert-butyl dicarbonate Solvents: Water
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
The 2-Unsubstituted Imidazole N-Oxides as Novel Precursors of Chiral 3-Alkoxyimidazol-2-ylidenes Derived from trans-1,2-Diaminocyclohexane and Other Chiral Amino Compounds
Mloston, Grzegorz; Celeda, Malgorzata; Jasinski, Marcin; Urbaniak, Katarzyna; Boratynski, Przemyslaw J.; et al, Molecules, 2019, 24(23),

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, reflux
Reference
Chemoenzymatic syntheses of novel ligands derived from trans-cyclohexane-1,2-diamine: application in the enantioselective addition of diethylzinc to aromatic aldehydes
Gonzalez-Sabin, Javier; Gotor, Vicente; Rebolledo, Francisca, Tetrahedron: Asymmetry, 2006, 17(3), 449-454

Production Method 6

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
trans- and cis-DACH-Based Bifunctional Squaramides Catalyzed Ring-Opening Polymerizations of Asymmetric Substituted Glycolides
Vardar, Aysenur; Erdebil, Ozden; Mert, Olcay ; Mert, Serap, Macromolecules (Washington, 2023, 56(12), 4575-4590

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
A new chiral primary-tertiary diamine-Bronsted acid salt organocatalyst for the highly enantioselective direct anti-aldol and syn-Mannich reactions
Chen, Guodong; Fu, Xiangkai; Wu, Chuanlong; Li, Chao, Research on Chemical Intermediates, 2013, 39(3), 1069-1087

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  reflux
Reference
Directing the Activation of Donor-Acceptor Cyclopropanes Towards Stereoselective 1,3-Dipolar Cycloaddition Reactions by Bronsted Base Catalysis
Blom, Jakob; Vidal-Albalat, Andreu; Jorgensen, Julie; Barlose, Casper L.; Jessen, Kamilla S.; et al, Angewandte Chemie, 2017, 56(39), 11831-11835

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- Raw materials

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Amadis Chemical Company Limited
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(CAS:885677-92-9)Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-
Order Number:A1221319
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:45
Price ($):341
Email:sales@amadischem.com

Additional information on Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-

Introduction to Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- (CAS No. 885677-92-9)

The compound Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-, identified by its CAS number 885677-92-9, represents a significant advancement in the field of pharmaceutical chemistry. This chiral amine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a pyrrolidinyl moiety and the specific (1R,2R) configuration endows this molecule with distinct stereochemical characteristics that are crucial for its biological activity.

Recent research in medicinal chemistry has highlighted the importance of stereospecificity in drug design, particularly in the development of central nervous system (CNS) therapeutics. The (1R,2R) configuration of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- is believed to contribute to its high selectivity and efficacy. Studies have demonstrated that the precise spatial arrangement of functional groups can significantly influence a compound's pharmacokinetic and pharmacodynamic profiles. This compound's architecture aligns well with the growing interest in enantiopure drugs, which offer improved therapeutic outcomes with reduced side effects.

The pyrrolidinyl group is a common pharmacophore in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. In the context of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-, this moiety likely plays a critical role in mediating binding interactions. Preliminary computational studies suggest that the compound can form stable hydrogen bonds and hydrophobic interactions with its intended biological targets, enhancing its affinity and selectivity.

Moreover, the (1R,2R) configuration imparts a specific three-dimensional shape to the molecule, which is essential for optimal receptor binding. This stereochemical feature has been extensively studied in the context of drug discovery. For instance, analogous chiral amines have shown promising results in treating neurological disorders by modulating neurotransmitter activity. The unique properties of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- make it a valuable candidate for further exploration in this area.

In vitro studies have begun to unravel the mechanistic aspects of this compound's action. Initial experiments indicate that it may interfere with key signaling pathways involved in neurodegeneration and inflammation. The ability of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- to modulate these pathways could make it a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease. These findings are particularly exciting given the unmet medical needs in neurology and the lack of effective treatments for many CNS disorders.

The synthesis of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- presents unique challenges due to its chiral center and complex functional groups. Advanced synthetic methodologies have been employed to ensure high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution have been crucial in achieving the desired stereochemical configuration. These synthetic strategies not only highlight the compound's complexity but also underscore the advancements in synthetic organic chemistry that enable such complex molecules to be produced reliably.

As research progresses, additional applications of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- are likely to emerge. Its structural features suggest potential utility beyond CNS therapeutics, possibly extending to areas such as anti-inflammatory or analgesic treatments. The versatility of this compound underscores its importance as a building block for novel drug candidates. Collaborative efforts between chemists and biologists will be essential to fully exploit its therapeutic potential.

The development of new drugs is often a lengthy and resource-intensive process. However,the promising properties of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- could accelerate this process by serving as a starting point for more refined derivatives with enhanced efficacy and safety profiles. Preclinical studies are currently underway to evaluate its safety and pharmacological activity further. These studies will provide critical insights into its potential as a therapeutic agent and guide future research directions.

In conclusion,Cyclohexanamine,2-(1-pyrrolidinyl), (lRR) is a fascinating compound with significant implications for pharmaceutical research。Its unique structural features、stereochemical configuration、and promising biological activity position it as a valuable asset in drug discovery。As our understanding of molecular interactions continues to evolve,compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes。

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Amadis Chemical Company Limited
(CAS:885677-92-9)Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-
A1221319
Purity:99%
Quantity:1g
Price ($):341
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